molecular formula C18H21N3 B5472955 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Katalognummer: B5472955
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: MEXRVEAXDXGAEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-tert-Butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at C(7), methyl groups at C(5) and C(6), and a phenyl ring at C(3). This scaffold is notable for its structural versatility, enabling modifications that enhance selectivity and potency toward biological targets such as kinases, enzymes, and receptors. The tert-butyl group at C(7) contributes to steric bulk and metabolic stability, while the phenyl and methyl groups influence electronic and hydrophobic interactions with target proteins . Its synthesis typically involves condensation reactions of 5-aminopyrazoles with electrophilic precursors, followed by functionalization at key positions .

Eigenschaften

IUPAC Name

7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-12-13(2)20-17-15(14-9-7-6-8-10-14)11-19-21(17)16(12)18(3,4)5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXRVEAXDXGAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves a multi-component reaction. This reaction typically includes an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . The reaction is carried out under regio- and chemoselective conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the multi-component reaction mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds within the pyrazolopyrimidine class, including 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine, exhibit promising antitumor properties. This compound has been investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Inhibiting CDK activity can lead to the suppression of cancer cell proliferation and induction of apoptosis in tumor cells .

Anti-inflammatory Properties
The compound is also being studied for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for developing therapies for inflammatory diseases .

Mechanism of Action
The mechanism by which 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine exerts its biological effects involves interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or modulate receptor activity, influencing various biological processes .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to introduce various functional groups through substitution reactions, facilitating the development of novel compounds with tailored properties .

Synthesis Methods
The synthesis of 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-component reactions incorporating aldehydes, malononitrile, and hydrazine derivatives. Optimizing these synthetic routes can enhance yield and selectivity for desired products .

Materials Science

Fluorescent Applications
Recent studies have identified derivatives of pyrazolo[1,5-a]pyrimidines as potential fluorophores. The incorporation of this compound into fluorescent probes enables applications in bioimaging and cellular tracking. Its photophysical properties make it suitable for use as a lipid droplet biomarker in cancer research .

Wirkmechanismus

The mechanism of action of 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The pyrazolo[1,5-a]pyrimidine core serves as a template for diverse derivatives with varying biological activities. Below is a detailed comparison of 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine with similar compounds:

Selectivity and Pharmacokinetics

  • Kinase Inhibitors: Bulky substituents (e.g., tert-butyl) at C(7) may improve selectivity for Pim-1 over structurally similar kinases, as seen in pyrazolo[1,5-a]pyrimidines optimized for nanomolar activity .
  • Receptor Ligands: ERβ-selective compounds (e.g., trifluoromethyl derivatives) exploit differential binding orientations in ERα vs.
  • Enzyme Inhibitors : Tetrazolo analogs exhibit lower potency (micromolar range) compared to kinase-targeting pyrazolo derivatives, highlighting the core’s impact on activity .

Biologische Aktivität

7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C18H21N3
Molecular Weight: 279.4 g/mol
IUPAC Name: 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

The unique structure of this compound, characterized by the presence of tert-butyl, dimethyl, and phenyl substituents, contributes to its distinctive chemical and biological properties .

The biological activity of 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor of various enzymes and receptors involved in critical biological pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was found to significantly decrease cell viability and induce cell cycle arrest at the G1/S phase, leading to increased apoptosis rates .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Apoptosis Induction (%)Cell Cycle Phase Arrest
MCF-73 - 1036.06G1/S
A549Not specified12.62 (early) / 19.11 (late)Not specified

Anti-inflammatory Activity

In addition to its anticancer effects, 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has shown promise in reducing inflammation. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of multidrug-resistant bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways within these organisms .

Study on Cancer Cell Lines

A recent study evaluated the effects of 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine on MCF-7 cells. The results indicated a significant reduction in cell proliferation with an IC50 value ranging from 3 to 10 µM. The treatment led to a notable increase in apoptotic cells from 1.79% in untreated controls to 36.06% after treatment for 24 hours .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) comparable to leading antimicrobial agents, showcasing its potential as a therapeutic candidate against resistant strains .

Q & A

Q. What are the common synthetic routes for preparing 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. Key steps include optimizing solvent (e.g., ethanol or pyridine), temperature (reflux conditions), and substituent compatibility. For example, tert-butyl groups may require anhydrous conditions to prevent hydrolysis. Yields (62–70%) depend on substituent steric effects and electron-donating/withdrawing properties, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?

  • 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet), methyl groups (δ ~2.1–2.5 ppm), and aromatic protons (δ ~7.3–8.1 ppm).
  • MS (ESI or EI) : Confirm molecular ion [M+H]+ and fragmentation patterns.
  • IR : Identify carbonyl (if present) and C-N stretches. Cross-validate with X-ray crystallography for absolute configuration, as demonstrated for trifluoromethyl-substituted analogs .

Q. How can researchers assess the compound’s preliminary biological activity, and what assays are recommended?

Screen for kinase inhibition (e.g., KDR or EGFR) using enzymatic assays or evaluate antiproliferative activity in cancer cell lines (e.g., MTT assay). Structural analogs with trifluoromethyl groups show enhanced bioactivity due to improved binding affinity and metabolic stability .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazolo[1,5-a]pyrimidine derivatives?

Contradictions often arise from substituent electronic/steric effects. For example:

  • tert-Butyl groups enhance lipophilicity but may reduce solubility, conflicting with in vivo efficacy.
  • Trifluoromethyl groups improve target binding but increase metabolic instability. Use computational docking (e.g., AutoDock) to model interactions and validate with site-directed mutagenesis .

Q. How can regioselective functionalization at position 7 be achieved, and what challenges exist?

Position 7 is reactive due to electron-deficient pyrimidine rings. Methods include:

  • Palladium-catalyzed cross-coupling : Introduce aryl/heteroaryl groups using Buchwald-Hartwig conditions.
  • Nucleophilic substitution : Replace chloro or nitro substituents with amines or alkoxides. Challenges include competing reactions at position 3 or 5; monitor with TLC/LC-MS .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility (LogS), permeability (Caco-2), and CYP450 inhibition.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability. Validate with in vitro assays (e.g., microsomal stability) .

Q. How do crystallographic data inform the design of analogs with improved potency?

X-ray structures (e.g., PDB entries for related compounds) reveal key interactions:

  • Hydrogen bonds between pyrimidine N and kinase hinge regions.
  • Van der Waals contacts with hydrophobic pockets (e.g., tert-butyl groups). Modify substituents to optimize these interactions, as shown for trifluoromethyl derivatives .

Methodological Considerations

Q. What protocols mitigate synthetic byproducts during cyclocondensation?

  • Purification : Use column chromatography (SiO2, hexane/EtOAc gradient) or recrystallization (ethanol/water).
  • Reaction Monitoring : Employ HPLC or GC-MS to detect intermediates like enaminones or azo byproducts .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate force fields in docking simulations (e.g., switch from AMBER to CHARMM).
  • Test metabolite stability : Some analogs may degrade in cell culture media, reducing apparent potency. Cross-reference with crystallographic data to refine models .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Apply ANOVA for multi-group comparisons and report confidence intervals (95%). For SAR studies, include clustering analysis (e.g., PCA) to group analogs by efficacy/toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.